VAP-1/SSAO Enzyme Inhibition: Potency Comparison for 5-Benzyloxy-N-methylpyrimidin-2-amine
5-(Benzyloxy)-N-methylpyrimidin-2-amine demonstrates potent inhibition of Vascular Adhesion Protein-1 (VAP-1/SSAO), with a measured IC₅₀ of 5.20 nM against rat VAP-1 expressed in CHO cells [1]. Against human VAP-1 expressed in the same cellular system, the compound exhibits an IC₅₀ of 25 nM, indicating approximately 4.8-fold species selectivity in favor of the rat ortholog [2]. While direct head-to-head comparison data against the 4-benzyloxy positional isomer is not publicly available, the documented potency profile distinguishes this compound from other VAP-1 tool compounds, including VAP-1-IN-2 which exhibits IC₅₀ values of 25 nM (human) and 15 nM (rat) .
| Evidence Dimension | VAP-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Rat VAP-1: IC₅₀ = 5.20 nM; Human VAP-1: IC₅₀ = 25 nM |
| Comparator Or Baseline | VAP-1-IN-2: human VAP-1 IC₅₀ = 25 nM; rat VAP-1 IC₅₀ = 15 nM |
| Quantified Difference | Target compound shows 2.9-fold greater potency against rat VAP-1 (5.20 nM vs 15 nM); equivalent potency against human VAP-1 (25 nM vs 25 nM) |
| Conditions | CHO cells expressing recombinant VAP-1; preincubation 20 min; [14C]-benzylamine substrate; scintillation detection after 1 hr |
Why This Matters
The differential species selectivity profile may inform experimental design in rodent disease models where VAP-1 inhibition is mechanistically relevant.
- [1] BindingDB BDBM50262692 (CHEMBL4094310). Rat VAP-1 IC₅₀ = 5.20 nM. Astellas Pharma curated data, 2020. View Source
- [2] BindingDB BDBM50262692 (CHEMBL4094310). Human VAP-1 IC₅₀ = 25 nM. Astellas Pharma curated data. View Source
